molecular formula C17H15F2N3 B10925503 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10925503
M. Wt: 299.32 g/mol
InChI Key: FOYKVIRNRJRDTQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its target . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15F2N3

Molecular Weight

299.32 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H15F2N3/c1-22-17-14(15(21-22)11-7-8-11)12(16(18)19)9-13(20-17)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3

InChI Key

FOYKVIRNRJRDTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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